REACTION_SMILES
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[Cl:1][c:2]1[s:3][c:4]2[c:5]([n:6][c:7]([Cl:11])[n:8][c:9]2[Cl:10])[n:12]1.[ClH:13].[Na+:15].[OH-:14]>>[c:2]1(=[O:14])[s:3][c:4]2[c:5]([n:6][c:7]([Cl:11])[n:8][c:9]2[Cl:10])[nH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc(Cl)c2sc(Cl)nc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=c1[nH]c2nc(Cl)nc(Cl)c2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |